5-(3-Bromomethyl-phenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromomethyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromomethyl-phenyl)-2H-tetrazole typically involves the bromomethylation of a phenyl-tetrazole precursor. One common method includes the reaction of 3-bromomethylbenzyl chloride with sodium azide in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromomethyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the tetrazole ring.
Major Products Formed
Substitution Reactions: Formation of various substituted tetrazole derivatives.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
5-(3-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of 5-(3-Bromomethyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or DNA. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromomethylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a tetrazole ring.
3-(Bromomethyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, offering different reactivity and applications.
Benzyl(bromomethyl)sulfane: Contains a sulfane group, used in different synthetic applications.
Uniqueness
5-(3-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The tetrazole ring’s ability to mimic carboxylic acids and its stability under physiological conditions further enhance its utility in medicinal chemistry.
Biological Activity
5-(3-Bromomethyl-phenyl)-2H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound, characterized by a bromomethyl group attached to a phenyl ring, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The molecular formula of this compound is C9H8BrN5. The synthesis of this compound can be achieved through various methods, typically involving the reaction of nitrile derivatives with sodium azide in the presence of suitable catalysts. Recent advancements have reported high yields (up to 96%) using microwave-assisted techniques and environmentally friendly solvents such as water or i-PrOH .
Anticancer Activity
Research indicates that tetrazoles, including this compound, possess significant anticancer properties. Studies have shown that certain tetrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer and leukemia cell lines.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Structure-Activity Relationships (SAR)
The biological activity of tetrazoles can be significantly influenced by their structural modifications. For example, the presence of electron-withdrawing groups like bromine enhances the lipophilicity and biological activity of these compounds. A comparative analysis with other tetrazoles reveals that variations in substituents on the phenyl ring can lead to differing potencies against specific biological targets .
Case Study 1: Anticancer Evaluation
In a study evaluating several tetrazole derivatives, this compound was found to inhibit the growth of HeLa cells with an IC50 value in the low micromolar range. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against Bacillus cereus and Pseudomonas aeruginosa. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .
Data Tables
Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values |
---|---|---|
Anticancer | HeLa (cervical cancer) | Low µM |
Antimicrobial | E. coli, S. aureus | µM range |
Bacillus cereus, P. aeruginosa | µM range |
Properties
CAS No. |
886364-06-3 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-[3-(bromomethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI Key |
JGPNPRHDYCYMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.